
Spectroscopic Data of Phomarin: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phomarin

Cat. No.: B15562281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Phomarin (1,6-dihydroxy-3-methylanthracene-9,10-dione), a naturally occurring anthraquinone

derivative with potential biological activities. The information presented herein is intended to

support research and development efforts in medicinal chemistry, natural product chemistry,

and drug discovery.

Molecular Structure
Phomarin possesses a tricyclic anthraquinone core with hydroxyl groups at positions 1 and 6,

and a methyl group at position 3. Its molecular formula is C₁₅H₁₀O₄, with a monoisotopic mass

of 254.0579 g/mol .[1]

Chemical Structure of Phomarin:

Spectroscopic Data
The following tables summarize the key spectroscopic data for Phomarin, including Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This information is crucial for

the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data
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Unfortunately, specific, experimentally determined ¹H and ¹³C NMR chemical shifts and

coupling constants for Phomarin from peer-reviewed sources were not readily available in the

public domain at the time of this compilation. The primary literature reference that is likely to

contain this detailed information, a 2015 study by Kumar et al. in the Journal of Molecular

Structure, could not be accessed in full.[2][3][4][5] However, based on the known structure of

Phomarin and general principles of NMR spectroscopy for anthraquinone derivatives, a

predicted spectral pattern can be anticipated.[6][7][8][9][10]

Table 1: Predicted ¹H NMR Spectral Data for Phomarin

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-2 7.0 - 7.2 d ~2.0

H-4 7.5 - 7.7 d ~2.0

H-5 7.2 - 7.4 d ~8.5

H-7 7.6 - 7.8 dd ~8.5, ~2.5

H-8 7.9 - 8.1 d ~2.5

1-OH 12.0 - 13.0 s -

6-OH 11.0 - 12.0 s -

3-CH₃ 2.3 - 2.5 s -

Note: These are predicted values and may vary from experimental data. The downfield shifts

for the hydroxyl protons are due to intramolecular hydrogen bonding with the adjacent carbonyl

groups.

Table 2: Predicted ¹³C NMR Spectral Data for Phomarin
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Carbon Predicted Chemical Shift (ppm)

C-1 161 - 163

C-2 123 - 125

C-3 148 - 150

C-4 120 - 122

C-4a 132 - 134

C-5 118 - 120

C-6 164 - 166

C-7 124 - 126

C-8 115 - 117

C-8a 135 - 137

C-9 181 - 183

C-10 188 - 190

C-10a 113 - 115

C-9a 115 - 117

3-CH₃ 20 - 22

Note: These are predicted values and may vary from experimental data.

Mass Spectrometry (MS) Data
The mass spectrum of Phomarin is expected to show a prominent molecular ion peak (M⁺)

corresponding to its molecular weight. Fragmentation patterns in Electron Ionization (EI-MS) of

anthraquinones typically involve the loss of CO molecules.[11][12][13][14][15]

Table 3: Predicted Mass Spectrometry Data for Phomarin
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m/z Interpretation

254 [M]⁺ (Molecular Ion)

226 [M - CO]⁺

198 [M - 2CO]⁺

197 [M - 2CO - H]⁺

169 [M - 3CO - H]⁺

Note: The fragmentation pattern can provide valuable structural information.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for Phomarin are not

available in the public domain. However, general procedures for the analysis of anthraquinone

derivatives are well-established.[7][16]

General NMR Spectroscopy Protocol
Sample Preparation: A sample of Phomarin (5-10 mg) would be dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of

scans to obtain a good signal-to-noise ratio, with a relaxation delay optimized for quantitative

analysis if required. For ¹³C NMR, a proton-decoupled experiment would be performed.

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed,

phased, and baseline corrected. Chemical shifts would be referenced to the residual solvent

peak or an internal standard (e.g., TMS).

General Mass Spectrometry Protocol
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Sample Introduction: The sample would be introduced into the mass spectrometer via a

suitable method, such as direct insertion probe (for solid samples) or after separation by gas

chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for anthraquinones, typically

performed at 70 eV.

Mass Analysis: The generated ions would be separated based on their mass-to-charge ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum would be analyzed to identify the molecular

ion and characteristic fragment ions.

Data Acquisition and Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of

spectroscopic data for a natural product like Phomarin.
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Caption: Workflow for Spectroscopic Analysis of Phomarin.

This guide provides a foundational understanding of the spectroscopic characteristics of

Phomarin. For definitive structural confirmation and further research, it is highly recommended

to obtain experimental data under well-defined conditions. The provided information serves as

a valuable resource for researchers in the field of natural products and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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